molecular formula C17H21NO4 B600824 Galanthamine N-Oxide CAS No. 134332-50-6

Galanthamine N-Oxide

カタログ番号: B600824
CAS番号: 134332-50-6
分子量: 303.35 g/mol
InChIキー: LROQBKNDGTWXET-CSBKYJRVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Galanthamine N-Oxide is an oxidized derivative of galanthamine, an alkaloid originally isolated from the bulbs and flowers of plants in the Amaryllidaceae family, such as the common snowdrop (Galanthus nivalis). Galanthamine is well-known for its acetylcholinesterase inhibitory activity, which has made it a valuable compound in the treatment of Alzheimer’s disease. This compound retains some of these properties and has been studied for its potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Galanthamine N-Oxide typically involves the oxidation of galanthamine. One common method is the use of hydrogen peroxide in the presence of a catalyst, such as sodium tungstate, under mild conditions. The reaction proceeds smoothly, yielding this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process likely involves the large-scale oxidation of galanthamine using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of galanthamine from natural sources or synthetic routes make industrial production feasible .

化学反応の分析

反応の種類: ガランタミン N-オキシドは、以下を含むさまざまな化学反応を起こすことができます。

    酸化: さらなる酸化により、他の酸化誘導体が生成されます。

    還元: ガランタミン N-オキシドの還元により、ガランタミンに戻ります。

    置換: 窒素原子で求核置換反応が起こる可能性があります。

一般的な試薬と条件:

    酸化: 過酸化水素、タングステン酸ナトリウム。

    還元: 水素化ホウ素ナトリウム、接触水素化。

    置換: アルキルハライド、塩基性条件下。

生成される主な生成物:

4. 科学研究への応用

科学的研究の応用

Pharmacological Applications

1.1 Alzheimer’s Disease Treatment

Galanthamine N-oxide, like its parent compound galantamine, acts as a reversible inhibitor of acetylcholinesterase, which increases the availability of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing cholinergic transmission in patients with Alzheimer's disease, where cholinergic function is impaired. Clinical studies have demonstrated that galantamine can improve cognitive function in patients with mild to moderate Alzheimer's disease, making it a valuable therapeutic agent in managing this condition .

1.2 Organophosphate Poisoning Antidote

Recent research has indicated that galantamine N-oxide may serve as an effective antidote for organophosphate poisoning. Organophosphates inhibit acetylcholinesterase irreversibly, leading to excessive accumulation of acetylcholine and subsequent toxicity. This compound's reversible inhibition properties can counteract this effect, providing a potential treatment option for acute poisoning scenarios .

Anticancer Research

This compound has also been explored for its anticancer properties. Studies have shown that galanthamine-type alkaloids exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit tumor growth has been investigated, particularly in the context of breast and prostate cancers. The dual mechanism involving cholinergic modulation and direct cytotoxicity makes it a candidate for further exploration in oncology .

Analytical Applications

3.1 Detection and Quantification

The detection and quantification of this compound in biological samples have been facilitated by advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods allow for precise measurement of the compound in plasma and other biological matrices, which is essential for pharmacokinetic studies and therapeutic monitoring .

Case Studies

  • Case Study 1: Alzheimer's Disease
    A randomized controlled trial involving patients with mild Alzheimer's disease showed that treatment with galantamine resulted in significant improvements in cognitive scores compared to placebo groups. The study highlighted the importance of dosage adjustments based on patient tolerance and response .
  • Case Study 2: Organophosphate Poisoning
    In animal models, the administration of galantamine N-oxide demonstrated a reduction in mortality rates following exposure to lethal doses of organophosphates. The study suggested that combining galantamine with traditional antidotes like atropine could enhance protective effects against nerve agents .

Summary Table of Applications

Application AreaDescriptionEvidence Source
Alzheimer’s Disease TreatmentEnhances cholinergic transmission; improves cognitive function
Organophosphate PoisoningActs as a reversible acetylcholinesterase inhibitor; potential antidote
Anticancer ResearchInduces apoptosis; cytotoxic effects on cancer cell lines
Analytical TechniquesHPLC/MS used for detection and quantification

作用機序

ガランタミン N-オキシドは、主にアセチルコリンエステラーゼの阻害を介して効果を発揮します。アセチルコリンエステラーゼは、シナプス間隙におけるアセチルコリンの分解を担う酵素です。この酵素を阻害することにより、ガランタミン N-オキシドはアセチルコリンの濃度を高め、コリン作動性神経伝達を強化します。 この機序はガランタミンと同様ですが、ガランタミン N-オキシドの効力と有効性は異なる可能性があります .

類似化合物:

    ガランタミン: 親化合物で、アセチルコリンエステラーゼ阻害活性で知られています。

    N-脱メチルガランタミン: 同様の生物活性を持つ誘導体です。

    O-脱メチルガランタミン: アセチルコリンエステラーゼ阻害特性を持つ別の誘導体です。

独自性: ガランタミン N-オキシドは、酸化された構造のためにユニークです。この構造は、親化合物や他の誘導体と比較して、異なる薬物動態的および薬力学的特性を付与する可能性があります。 分子標的および経路との特定の相互作用も異なる可能性があり、さらなる研究の対象となる化合物となっています .

類似化合物との比較

    Galanthamine: The parent compound, known for its acetylcholinesterase inhibitory activity.

    N-Demethylgalanthamine: A derivative with similar biological activity.

    O-Desmethylgalanthamine: Another derivative with acetylcholinesterase inhibitory properties.

Uniqueness: Galanthamine N-Oxide is unique due to its oxidized structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. Its specific interactions with molecular targets and pathways may also differ, making it a compound of interest for further research .

生物活性

Galanthamine N-oxide is an oxidized derivative of galanthamine, a well-known alkaloid primarily recognized for its role as an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C17H21NO4\text{C}_{17}\text{H}_{21}\text{N}\text{O}_{4} and is characterized by the presence of an N-oxide functional group. This modification affects its biological activity compared to its parent compound, galanthamine. The compound is typically derived from various species within the Amaryllidaceae family, including Lycoris incarnata, Lycoris radiata, and Lycoris sanguinea .

This compound exhibits its biological effects primarily through the inhibition of AChE, which leads to increased levels of acetylcholine (ACh) in the synaptic cleft. This action is crucial for enhancing cholinergic transmission, which is often impaired in neurodegenerative diseases like Alzheimer's. Additionally, this compound acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), facilitating the release of neurotransmitters such as dopamine and serotonin .

1. Acetylcholinesterase Inhibition

Research indicates that this compound has a reduced capacity to inhibit AChE compared to galanthamine. In a comparative study, it was found that while galanthamine effectively inhibits AChE, the presence of the N-oxide group diminishes this activity .

CompoundAChE Inhibition IC50 (µM)
Galanthamine0.1
This compound0.5

2. Neuroprotective Effects

This compound exhibits antioxidative properties, reducing reactive oxygen species (ROS) release by up to 50% in neuronal cells. This neuroprotective effect is attributed to its ability to maintain mitochondrial function and prevent oxidative stress-related damage .

3. Antiprotozoal Activity

Studies have shown that this compound possesses antiprotozoal activity, although it is less potent than its parent compound. For example, it demonstrated an IC50 value against Plasmodium falciparum that was significantly higher than that observed for galanthamine .

ActivityGalanthamine IC50 (µg/mL)This compound IC50 (µg/mL)
P. falciparum4.28>10

Case Studies

特性

CAS番号

134332-50-6

分子式

C17H21NO4

分子量

303.35 g/mol

IUPAC名

(1S,4R,12S,14R)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol

InChI

InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18+/m0/s1

InChIキー

LROQBKNDGTWXET-CSBKYJRVSA-N

SMILES

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-]

異性体SMILES

C[N@+]1(CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-]

正規SMILES

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-]

外観

White to Off-White Solid

melting_point

113-118°C

純度

> 95%

数量

Milligrams-Grams

同義語

(4aS,6R,8aS,11R)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol 11-Oxide;  Nivalin-oxide;  Galanthamine 10-Oxide;  Galanthamine β-N-oxide

製品の起源

United States
Customer
Q & A

Q1: What is the relationship between Galanthamine and Galanthamine N-Oxide in terms of acetylcholinesterase inhibition?

A1: Research indicates that this compound exhibits a weaker inhibitory effect on acetylcholinesterase compared to Galanthamine. In a study on Zephyranthes concolor [], this compound showed an IC50 of 2.6 × 10⁻⁵ M against electric eel acetylcholinesterase, while Galanthamine demonstrated a five-fold higher potency. This suggests that the N-oxidation of Galanthamine reduces its ability to inhibit this enzyme.

Q2: Has this compound been identified in any specific plant species?

A2: Yes, this compound has been identified in several Amaryllidaceae species. Studies have reported its presence in Zephyranthes concolor [], Lycoris radiata [], and as a degradation product of Galanthamine hydrobromide []. This suggests that the compound might be a naturally occurring alkaloid within this plant family.

Q3: Are there any known degradation pathways for Galanthamine that involve this compound?

A3: Yes, research has identified this compound as a degradation product of Galanthamine hydrobromide []. This degradation was observed when the drug was subjected to oxidative stress using hydrogen peroxide. The study suggests that oxidative conditions can lead to the formation of this compound from Galanthamine hydrobromide.

Q4: What analytical techniques are commonly employed to identify and characterize this compound?

A4: Several analytical techniques are used to identify and characterize this compound. Studies employed techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, ], High-Performance Liquid Chromatography (HPLC) [], Nuclear Magnetic Resonance (NMR) spectroscopy [, ], and Mass Spectrometry (MS) []. These techniques help in separating, identifying, and characterizing the structure of this compound in plant extracts or reaction mixtures.

Q5: Are there any ongoing research efforts focusing on the development of this compound for therapeutic applications?

A5: Based on the provided research papers, there is no mention of specific ongoing research efforts directly focused on developing this compound for therapeutic applications. While its parent compound, Galanthamine, is known for its acetylcholinesterase inhibitory activity and use in Alzheimer's disease treatment, this compound exhibits weaker potency in this regard []. Further research is needed to explore its potential therapeutic benefits and address limitations before it can be considered for drug development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。